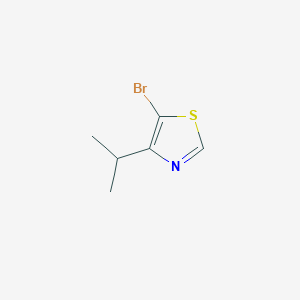

5-Bromo-4-isopropylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLUHAQVFQKYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732012 | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025700-46-2 | |

| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-isopropylthiazole: A Versatile Heterocyclic Building Block

CAS Number: 1025700-46-2 Molecular Formula: C₆H₈BrNS Molecular Weight: 206.10 g/mol

Introduction for the Research Professional

5-Bromo-4-isopropylthiazole is a substituted heterocyclic compound that holds significant potential as a versatile intermediate in the fields of pharmaceutical and agrochemical research. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, including its chemical properties, a detailed putative synthesis, expected spectral characteristics, and its potential applications as a synthetic building block. While extensive experimental data for this specific compound is limited in publicly available literature, this document extrapolates from the well-established chemistry of related thiazole derivatives to provide a robust framework for its use in research and development.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not widely published. The following table summarizes available data from chemical suppliers and predicted values based on the analysis of analogous compounds.

| Property | Value/Prediction | Source(s) |

| CAS Number | 1025700-46-2 | |

| Molecular Formula | C₆H₈BrNS | [2] |

| Molecular Weight | 206.10 g/mol | [2] |

| Appearance | Pale-yellow to brown liquid (inferred from similar compounds) | [3] |

| Storage | Room temperature, dry, inert atmosphere | [2] |

| Predicted Density | ~1.5 g/cm³ | |

| Predicted Boiling Point | >200 °C at 760 mmHg | |

| Predicted Solubility | Soluble in polar organic solvents | [4] |

Expected Spectral Characterization

Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton. The thiazole ring proton at the 2-position, if present, would likely appear as a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the isopropyl group's methyl and methine carbons, as well as signals for the C2, C4, and C5 carbons of the thiazole ring.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity for the molecular ion (M⁺ and M+2). Key fragmentation patterns would likely involve the loss of the isopropyl group.[5]

Synthesis and Reaction Mechanisms

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a logical and well-established synthetic route can be proposed based on the Hantzsch thiazole synthesis, followed by a regioselective bromination of the resulting 4-isopropylthiazole intermediate.

Proposed Synthetic Pathway

Sources

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Introduction to 5-Bromo-4-isopropylthiazole: A Versatile Building Block

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental methodologies and the scientific rationale behind them.

This compound is a substituted thiazole derivative with significant potential in synthetic chemistry. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a bromine atom at the 5-position and an isopropyl group at the 4-position offers synthetic handles for further molecular elaboration, making it a valuable building block for the creation of diverse chemical libraries for drug discovery and agrochemical development.[1] Specifically, the bromo- and isopropyl- groups allow for functionalization through cross-coupling reactions, and its structure is utilized in Structure-Activity Relationship (SAR) studies to modulate the biological activity of lead compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis, purification, and formulation.

| Property | Value/Prediction | Source |

| Molecular Formula | C₆H₈BrNS | [1] |

| Molecular Weight | 206.10 g/mol | [1] |

| CAS Number | 1025700-46-2 | [1] |

| Appearance | Predicted to be a solid at room temperature. | |

| Melting Point | Experimental data not readily available. Predicted to be a low-melting solid. | |

| Boiling Point | Experimental data not readily available. | |

| Solubility | Predicted to be soluble in polar aprotic and some polar protic organic solvents. Low solubility in water and nonpolar solvents. | |

| pKa | Predicted to be weakly basic due to the nitrogen atom in the thiazole ring. |

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of this compound. The rationale behind each step is provided to ensure a deep understanding of the process.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Causality: A slow heating rate near the melting point is crucial for an accurate determination. Rapid heating can lead to a lag between the temperature of the heating block and the sample, resulting in an artificially wide and elevated melting range.

Solubility Profile Determination

Understanding the solubility of this compound in various solvents is essential for reaction setup, workup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including:

-

Polar Protic: Water, Methanol, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

Procedure:

-

To a series of small, labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Add a measured volume of the selected solvent (e.g., 1 mL) to each tube.

-

Vigorously agitate the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 1 minute).

-

Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble at that concentration. If not, the process can be repeated with smaller amounts of solute or larger volumes of solvent to determine the approximate solubility.

-

Causality: The principle of "like dissolves like" governs solubility. The thiazole ring and the nitrogen atom in this compound introduce polarity, suggesting good solubility in polar solvents. The nonpolar isopropyl group and the bromine atom may impart some solubility in less polar organic solvents.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Expected Signals:

-

Isopropyl Protons: A doublet for the six methyl protons (around 1.2-1.4 ppm) and a septet for the methine proton (around 3.0-3.3 ppm).

-

Thiazole Proton: A singlet for the proton at the 2-position of the thiazole ring (around 8.5-9.0 ppm). The exact chemical shift will be influenced by the electronic effects of the bromine and isopropyl substituents.

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

Isopropyl Carbons: Two signals, one for the methyl carbons (around 23 ppm) and one for the methine carbon (around 30 ppm).

-

Thiazole Carbons: Three signals for the carbon atoms of the thiazole ring. The carbon bearing the bromine (C5) would be expected at a lower field (around 110-120 ppm), while the other two carbons would appear at higher fields (C4 around 150-160 ppm and C2 around 150-155 ppm).

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z = 206 and 208 in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragments: Loss of the isopropyl group ([M-C₃H₇]⁺), loss of bromine ([M-Br]⁺), and cleavage of the thiazole ring.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Synthesis and Reactivity

Synthesis:

The synthesis of this compound can be approached through established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis.[2] A plausible route would involve the reaction of a thioamide with an α-haloketone. Subsequent bromination at the 5-position, a common reaction for thiazoles, would yield the final product.[3][4]

Reactivity:

The bromine atom at the 5-position is a key functional group for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. The isopropyl group is generally stable under many reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and agrochemical research. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination. By understanding these properties and the rationale behind the analytical techniques, researchers can effectively utilize this compound in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (2024). Supporting Information for a publication. Retrieved from [Link]

-

PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-4-dideuteriopent-1-ene. John Wiley & Sons, Inc. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubMed. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg.com. (2021). Label the 1H NMR Spectrum for 5-bromovanillin. Retrieved from [Link]

- Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4457.

-

National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Retrieved from [Link]

- Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on the Tuberculosis Drug Pretomanid. Virginia Commonwealth University.

-

PubChem. (n.d.). 5-Bromo-4-cyclooctyl-4-methyltriazolidine. National Center for Biotechnology Information. Retrieved from [Link]

- Wiley-VCH. (2007).

-

MD Topology. (n.d.). 5-Bromovanillin. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

- The Royal Society of Chemistry. (2016).

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). 5-Bromo-3-methylisothiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-isopropylthiazole is a substituted thiazole derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and agrochemical synthesis. The thiazole ring is a well-established pharmacophore present in a wide array of biologically active compounds. The strategic placement of a bromine atom and an isopropyl group on the thiazole core provides multiple avenues for synthetic diversification, making it a valuable intermediate for the generation of novel molecular entities with tailored properties. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthetic utility, and its potential applications in research and development.

Molecular and Chemical Properties

The fundamental molecular and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrNS | [1] |

| Molecular Weight | 206.10 g/mol | [1] |

| CAS Number | 1025700-46-2 | [1] |

| MDL Number | MFCD18070981 | [1] |

Due to the limited availability of publicly accessible experimental data for this compound, a comprehensive profile of its physical properties is not available. However, based on its structure and the properties of similar compounds, it is predicted to be a liquid or a low-melting solid at room temperature.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methods for thiazole synthesis. One common and effective method is the Hantzsch thiazole synthesis.

A proposed synthetic workflow for this compound is outlined below:

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocol: Proposed Hantzsch Synthesis

-

Reaction Setup: To a solution of an appropriate thioamide (e.g., thioformamide) in a suitable solvent such as ethanol or a mixture of ethanol and water, add an equimolar amount of an α-haloketone (e.g., 3-bromo-3-methyl-2-butanone).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography on silica gel.

The bromine atom at the 5-position of the thiazole ring is a key functional handle for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[2][3][4][5][6] This allows for the introduction of a wide range of substituents at this position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules for both agrochemical and pharmaceutical applications.[1]

-

Agrochemicals: The thiazole scaffold is a component of various fungicides and insecticides. The ability to functionalize this compound through its bromo group allows for the synthesis of novel derivatives with potential pesticidal activity.[1]

-

Pharmaceuticals: In medicinal chemistry, this compound is a valuable building block for the synthesis of heterocyclic compounds. The thiazole nucleus is present in numerous approved drugs with a wide range of therapeutic activities. The bromo and isopropyl groups on this compound can be modified to optimize biological activity, selectivity, and pharmacokinetic properties of lead compounds in drug discovery projects.[1]

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for agrochemical and pharmaceutical research. Its molecular structure, featuring a reactive bromine atom, provides a facile entry point for a wide range of chemical modifications. While detailed experimental data for this specific compound is limited, its utility can be inferred from the well-established chemistry and biological importance of the substituted thiazole scaffold. Further investigation into the synthesis, reactivity, and biological applications of derivatives of this compound is warranted to fully explore its potential in various fields of chemical science.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-4-chloro-3-indoxyl-N-acetyl-β-D-glucosaminide. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2023, June 14). natural 2-isopropyl-4-methylthiazole. Retrieved from [Link]

- Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.

- Gulea, M., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539.

-

An-Najah National University. (n.d.). Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. Retrieved from [Link]

- Rekha, et al. (2025). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Asian Journal of Chemistry, 37(8), 2059-2066.

- Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5789–5795.

- Kumar, G. S., et al. (2011). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European journal of medicinal chemistry, 46(9), 4268–4278.

- Beilstein Archives. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- ResearchGate. (n.d.).

- Al-Amiery, A. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(3), 633-644.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- Mrozek, A., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie, 55(5), 339–344.

- Kumar, G. S., et al. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. European journal of medicinal chemistry, 45(5), 2045–2051.

- BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies.

-

PubChem. (n.d.). 5-Bromo-4-isopropylthiazol-2-amine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. axxence.de [axxence.de]

Navigating the Solubility Landscape of 5-Bromo-4-isopropylthiazole: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Solubility of 5-Bromo-4-isopropylthiazole in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide offers a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific compound, this guide provides a robust predictive framework based on established chemical principles, analysis of structurally similar molecules, and detailed methodologies for empirical determination. This document serves as an essential resource for scientists engaged in synthesis, purification, formulation, and screening of this compound and its derivatives.

Understanding the Molecule: Physicochemical Properties of this compound

A molecule's solubility is fundamentally governed by its physicochemical properties. This compound is a substituted thiazole with a molecular formula of C₆H₈BrNS and a molecular weight of approximately 206.10 g/mol .[1] The structure, featuring a moderately polar thiazole ring, a nonpolar isopropyl group, and a bromine atom, results in an amphiphilic character that dictates its interaction with various solvents. The principle of "like dissolves like" is paramount in predicting its solubility profile. It is anticipated that the compound will exhibit greater solubility in solvents of intermediate polarity and will be less soluble in highly polar or very nonpolar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈BrNS | [1] |

| Molecular Weight | 206.10 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Predicted Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bond Donor | No | Inferred from structure |

| Hydrogen Bond Acceptor | Yes (Nitrogen and Sulfur atoms) | Inferred from structure |

Predicted Solubility Profile

It is predicted that this compound will exhibit good solubility in moderately polar aprotic solvents and some polar protic solvents. Its solubility is expected to be limited in highly polar solvents like water and in nonpolar hydrocarbon solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (25°C)

| Solvent | Solvent Class | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to engage in dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a highly polar aprotic solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Moderate to High | Good balance of polarity to solvate the thiazole ring without being too polar. |

| Dichloromethane (DCM) | Halogenated | Moderate to High | Effective at dissolving a wide range of organic compounds. |

| Acetone | Ketone | Moderate | A moderately polar aprotic solvent. |

| Ethyl Acetate | Ester | Moderate | A moderately polar aprotic solvent. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with the nitrogen and sulfur atoms. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Isopropanol | Polar Protic | Moderate to Low | Increased nonpolar character compared to methanol and ethanol. |

| Acetonitrile | Nitrile | Moderate to Low | Polar aprotic solvent, but may be less effective than DMSO or DMF. |

| Toluene | Aromatic Hydrocarbon | Low | Primarily nonpolar, limited interaction with the polar thiazole ring. |

| Hexanes | Aliphatic Hydrocarbon | Low | Highly nonpolar, poor solvent for a moderately polar compound. |

| Water | Polar Protic | Very Low | The nonpolar isopropyl and bromo groups are expected to significantly limit aqueous solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the predictive nature of the available data, empirical determination of solubility is crucial for any research or development application. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 2: Intermolecular forces governing the solubility of this compound.

-

Dipole-Dipole Interactions: The polar thiazole ring can engage in dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: The nonpolar isopropyl group and the overall molecule will interact with solvent molecules through London dispersion forces, a type of van der Waals force. These interactions are more significant with nonpolar solvents.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

A solvent that can effectively engage in a combination of these interactions will be a good solvent for this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a predictive approach is necessitated by the current lack of experimental data, the provided framework and detailed experimental protocol empower researchers to make informed decisions regarding solvent selection and to generate reliable, quantitative solubility data.

Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of organic solvents at various temperatures. This data will be invaluable for the development of robust quantitative structure-property relationship (QSPR) models, which can further aid in the prediction of solubility for novel thiazole derivatives. [3][4]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Bergström, C. A., & Larsson, P. (2018). Solubility prediction in the bRo5 chemical space: where are we right now? PMC. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

ResearchGate. (2020). Using QSAR model for studying heterocycles activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. Retrieved from [Link]

-

International Journal of Scientific Research. (2019). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-4-isopropylthiazole: An In-depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Thiazole derivatives, in particular, represent a privileged scaffold, exhibiting a wide array of biological activities. 5-Bromo-4-isopropylthiazole is a key intermediate in the synthesis of various biologically active molecules, making its unambiguous characterization paramount.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural verification of this compound. The following sections will delve into the theoretical underpinnings of each method, present predicted spectral data, and offer insights into the experimental protocols, thereby providing researchers and scientists with a robust framework for their analytical workflows.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecular structure is essential before delving into its spectroscopic signatures. This compound consists of a five-membered thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 4-position. The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, imparts a characteristic isotopic pattern in mass spectrometry, serving as a key diagnostic feature.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, we can predict the following signals:

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | ~8.7 | Singlet | - | 1H | Thiazole ring proton |

| CH (isopropyl) | ~3.2 | Septet | ~7.0 | 1H | Isopropyl methine proton |

| CH₃ (isopropyl) | ~1.3 | Doublet | ~7.0 | 6H | Isopropyl methyl protons |

-

Rationale for Predictions: The proton at the 2-position of the thiazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, hence its predicted downfield shift.[2] The isopropyl methine proton will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~155 | Thiazole ring carbon |

| C-4 | ~150 | Thiazole ring carbon |

| C-5 | ~110 | Thiazole ring carbon |

| CH (isopropyl) | ~30 | Isopropyl methine carbon |

| CH₃ (isopropyl) | ~23 | Isopropyl methyl carbons |

-

Rationale for Predictions: The carbons of the thiazole ring are in a heteroaromatic system, leading to chemical shifts in the aromatic region.[3] The carbon bearing the bromine atom (C-5) is expected to be shifted upfield compared to the other ring carbons due to the heavy atom effect.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Predicted Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Vibration Type |

| C-H stretch (aromatic) | ~3100 | Thiazole ring C-H |

| C-H stretch (aliphatic) | 2970-2870 | Isopropyl C-H |

| C=N stretch | ~1600 | Thiazole ring |

| C=C stretch | ~1550 | Thiazole ring |

| C-Br stretch | 600-500 | Carbon-Bromine bond |

-

Rationale for Predictions: The spectrum will be characterized by C-H stretching vibrations for both the aromatic thiazole ring and the aliphatic isopropyl group.[4] The characteristic C=N and C=C stretching vibrations of the thiazole ring will appear in the fingerprint region.[5] The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding the sample with KBr and pressing it into a disk.[6]

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum. The instrument will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

| Predicted Mass Spectrometry Data | m/z | Identity |

| 205/207 | [M]⁺ | Molecular ion |

| 190/192 | [M - CH₃]⁺ | Loss of a methyl group |

| 126 | [M - Br]⁺ | Loss of a bromine atom |

-

Rationale for Predictions: The molecular ion peak will exhibit a characteristic 1:1 ratio for the M⁺ and M+2 peaks due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[5] Common fragmentation pathways would involve the loss of a methyl radical from the isopropyl group or the loss of a bromine atom.[5]

Caption: Predicted Fragmentation Pathway of this compound

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).[7]

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a self-validating system for its structural confirmation. While the data presented in this guide is based on well-established principles of spectroscopy and predictions from analogous structures, it serves as a robust template for the experimental characterization of this important synthetic intermediate. For researchers in drug discovery and development, a thorough understanding and application of these analytical techniques are indispensable for ensuring the identity, purity, and quality of their compounds, thereby upholding the integrity of their scientific endeavors.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. ¹³C NMR spectrum of compound 5a. Available from: [Link]

-

PubMed. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link]

-

PubChem. 5-Bromo-4-methyl-1,3-thiazole. Available from: [Link]

-

PubChem. 5-Bromo-4-isopropylthiazol-2-amine. Available from: [Link]

-

SpectraBase. 5-bromo-4-methyl-2-thiazolecarboxamide - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubMed. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. Available from: [Link]

-

Asian Journal of Chemistry. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Available from: [Link]

-

Česká a slovenská farmacie. Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu. Available from: [Link]

-

ResearchGate. Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- or 5-bromo-uracil-substituted RNA. Available from: [Link]

-

Article. Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Available from: [Link]

-

PubChem. 5-Bromo-2-isopropylthiazole. Available from: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Available from: [Link]

-

PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubMed Central. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Available from: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. 5-bromo-4-methanimidoyl-1H-pyrazol-3-amine. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 5-Bromo-4-isopropylthiazole

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its presence in natural products like Vitamin B1 (thiamine) and potent synthetic drugs highlights its versatile role in biological interactions.[3] Specifically, substituted thiazoles, such as this compound, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial, antifungal, and anticancer agents.[4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques essential for its structural elucidation and purity assessment.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the 4-isopropylthiazole ring, followed by a regioselective bromination at the C5 position. The rationale for this approach lies in the controlled introduction of substituents, ensuring a high yield of the desired product. The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring from readily available starting materials.[6]

Step 1: Hantzsch Synthesis of 4-isopropylthiazole

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In this case, 1-bromo-3-methyl-2-butanone serves as the α-haloketone, and thioformamide provides the sulfur and nitrogen atoms for the thiazole ring.

Experimental Protocol: Synthesis of 4-isopropylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-methyl-2-butanone (1 equivalent) in ethanol.

-

Addition of Thioformamide: To the stirred solution, add thioformamide (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-isopropylthiazole.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

Neutralization: The reaction can generate acidic byproducts; neutralization with sodium bicarbonate is crucial to quench the reaction and facilitate the extraction of the basic thiazole product.

-

Extraction and Drying: Standard work-up procedures to isolate the product from the aqueous phase and remove residual water.

Step 2: Electrophilic Bromination of 4-isopropylthiazole

With the 4-isopropylthiazole core synthesized, the next step is the introduction of a bromine atom. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution. The C5 position is the most nucleophilic and, therefore, the primary site for bromination.[3] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 4-isopropylthiazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Addition of NBS: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. A radical initiator like AIBN (azobisisobutyronitrile) can be added in catalytic amounts.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove succinimide.

-

Washing: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a safer and more selective alternative to liquid bromine, minimizing the formation of polybrominated byproducts.[7]

-

Solvent Choice: Chloroform or carbon tetrachloride are common solvents for NBS bromination as they are relatively inert under the reaction conditions.

-

Protection from Light: Radical bromination reactions are often initiated by light, so protecting the reaction from light helps to control the reaction.

-

Sodium Thiosulfate Wash: This step is essential to remove any unreacted NBS and bromine, preventing their interference in subsequent steps or product degradation.

Synthesis Workflow Visualization

Caption: Overall workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques. These methods provide unambiguous evidence of the molecular structure. The characterization of thiazole derivatives is well-documented, allowing for reliable interpretation of the obtained data.[5][8][9]

Characterization Workflow Visualization

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR | Doublet (~1.3 ppm, 6H), Septet (~3.2 ppm, 1H), Singlet (~8.7 ppm, 1H) | The doublet and septet are characteristic of an isopropyl group. The singlet in the aromatic region corresponds to the proton at the C2 position of the thiazole ring. |

| ¹³C NMR | ~23 ppm (2C, isopropyl CH₃), ~30 ppm (isopropyl CH), ~115 ppm (C5-Br), ~155 ppm (C4-isopropyl), ~158 ppm (C2-H) | Peaks corresponding to the isopropyl group carbons and the three carbons of the thiazole ring. The C5 signal is shifted due to the attached bromine. |

| Mass Spectrometry (MS) | Molecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio. | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, confirming the presence of one bromine atom. |

| Infrared (IR) Spectroscopy | ~3100 cm⁻¹ (C-H stretch, aromatic), ~2970 cm⁻¹ (C-H stretch, aliphatic), ~1500-1600 cm⁻¹ (C=C and C=N ring stretching), ~800-900 cm⁻¹ (C-H out-of-plane bending) | Characteristic absorption bands confirming the presence of the thiazole ring and the isopropyl group.[3][10][11] |

Detailed Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts, coupling constants, and integration values.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Place a drop of the liquid sample or a small amount of the solid sample on the ATR crystal of an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Conclusion and Future Outlook

This guide has detailed a reliable and well-precedented synthetic route for this compound, a valuable building block in medicinal chemistry. The described protocols, rooted in established chemical principles, provide a clear path for its preparation and rigorous characterization. The self-validating nature of the combined synthetic and analytical workflow ensures the production of a high-purity compound ready for further derivatization in drug discovery and development programs. The continued exploration of novel thiazole derivatives holds significant promise for the discovery of new therapeutic agents.

References

-

An-Najah Repository. Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. [Link]

-

PMC - NIH. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

-

ResearchGate. Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]

-

PubMed. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. [Link]

-

Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. [Link]

-

PubMed. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. [Link]

-

Journal of the Chemical Society B. The absorption spectra of some thiazines and thiazoles. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

- Google Patents.

-

Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]

-

NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

ResearchGate. Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- or 5-bromo-uracil-substituted RNA | Request PDF. [Link]

-

ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]

-

PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]

-

Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

PMC - PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

- Google Patents. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

-

PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

- Table of Characteristic IR Absorptions.

-

MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. [Link]

Sources

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin [repository.najah.edu]

- 5. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuey.net [kuey.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-4-isopropylthiazole for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of the carbon-bromine (C-Br) bond in 5-Bromo-4-isopropylthiazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As Senior Application Scientists, we move beyond simple procedural outlines to deliver a nuanced understanding of the factors governing the reactivity of this specific bond. This document elucidates the electronic and steric influences on the C-Br bond and presents a comprehensive overview of its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Each section is supported by detailed, field-proven protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved pharmaceuticals. Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component in designing molecules with specific biological activities. The introduction of a bromine atom at the 5-position and an isopropyl group at the 4-position of the thiazole ring creates a versatile synthetic intermediate. The C5-bromo substituent serves as a key handle for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The adjacent isopropyl group, while potentially introducing steric hindrance, also modulates the electronic environment of the C-Br bond, influencing its reactivity. Understanding and harnessing the reactivity of this C-Br bond is paramount for the efficient construction of complex molecular architectures.

Synthesis of this compound

The reliable and scalable synthesis of this compound is the foundational step for its use as a synthetic building block. A common and effective method involves the bromination of 2-amino-4-isopropylthiazole.

Representative Synthesis Protocol: Bromination of 2-amino-4-isopropylthiazole

Rationale: This protocol utilizes a standard electrophilic aromatic substitution (bromination) on the electron-rich thiazole ring. The 2-amino group activates the ring towards electrophilic attack, and the reaction conditions are optimized for regioselective bromination at the 5-position.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-amino-4-isopropylthiazole (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water, add sodium acetate (1.5 eq).

-

Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Isolation and Purification: Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C5-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C and C-N bonds.[1] The general reactivity trend for halogens in these couplings is I > Br > Cl.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[3]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for efficient catalysis.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

The Versatile Workhorse: A Technical Guide to 5-Bromo-4-isopropylthiazole as a Synthetic Building Block

Introduction: The Thiazole Moiety in Modern Chemistry

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a privileged scaffold in drug discovery and materials science. Within the diverse family of thiazole derivatives, 5-Bromo-4-isopropylthiazole emerges as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a multitude of cross-coupling reactions, while the isopropyl group at the 4-position influences the molecule's steric and electronic properties, offering a means to fine-tune the characteristics of the final products.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive understanding of its potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's properties is paramount for its effective use. While experimental data for this compound is not extensively published, we can infer its characteristics from closely related compounds and computational predictions.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound (Predicted/Inferred) | 5-Bromo-2-isopropylthiazole (Computed Data)[3] |

|---|---|---|

| Molecular Formula | C6H8BrNS | C6H8BrNS |

| Molecular Weight | 206.11 g/mol | 206.11 g/mol |

| XLogP3 | ~3.0 | 3.1 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bond Count | 1 | 1 |

Safety Profile:

Halogenated heterocyclic compounds require careful handling. Safety data sheets for analogous compounds like 5-bromothiazole and 2-bromo-5-nitrothiazole indicate potential hazards including skin and eye irritation.[4] It is prudent to treat this compound as a hazardous substance.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Synthesis of the Core Scaffold: Accessing 4-isopropylthiazole

The journey to harnessing the potential of this compound begins with the synthesis of its precursor, 4-isopropylthiazole. Several synthetic routes to substituted thiazoles are well-established, with the Hantzsch thiazole synthesis being a classic and reliable method.[5] An alternative approach involves the construction of the thiazole ring from readily available starting materials.

A plausible synthetic pathway to 4-isopropylthiazole could involve the reaction of a thioamide with an α-haloketone. For instance, isobutyramide can be converted to its corresponding thioamide, which is then condensed with a suitable three-carbon α-haloketone, such as 1,3-dichloroacetone, to furnish the 4-substituted thiazole ring.[6]

Strategic Bromination: Introducing the Reactive Handle

With 4-isopropylthiazole in hand, the next crucial step is the regioselective introduction of a bromine atom at the 5-position. The thiazole ring is susceptible to electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents. Direct bromination using elemental bromine or N-bromosuccinimide (NBS) in a suitable solvent is a common strategy for the halogenation of thiazoles.[7][8]

Proposed Experimental Protocol for the Bromination of 4-isopropylthiazole:

This protocol is a generalized procedure and may require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylthiazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Brominating Agent Addition: Prepare a solution of bromine (1.0-1.1 eq.) in the same solvent and add it dropwise to the stirred solution of the thiazole at a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent solution, such as aqueous sodium thiosulfate, to consume any unreacted bromine. Neutralize the mixture with a base, for example, saturated aqueous sodium bicarbonate.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford this compound.

Unlocking Molecular Diversity: The Power of Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is the gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of biaryl and vinyl-aryl structures.[10] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from a procedure for a related 2-aminothiazole derivative and serves as a starting point for optimization.[2]

-

Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., a biarylphosphine).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add an anhydrous solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Heck Reaction: Olefination of the Thiazole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an organic halide and an alkene in the presence of a palladium catalyst and a base.[11][12] This reaction allows for the introduction of vinyl groups onto the thiazole ring, further expanding its synthetic utility.

General Considerations for the Heck Reaction:

-

Catalyst: Palladium(II) acetate is a common precursor that is reduced in situ to the active Pd(0) species.[13]

-

Ligands: Phosphine ligands, such as triphenylphosphine or tri-tert-butylphosphine, are often employed to stabilize the palladium catalyst.

-

Base: An organic base like triethylamine is typically used to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Polar aprotic solvents such as DMF or acetonitrile are common choices.

Functionalization via Lithiation: A Gateway to Diverse Substituents

Beyond cross-coupling reactions, the bromine atom on this compound can be exploited through lithium-halogen exchange to generate a potent nucleophile. This lithiated thiazole intermediate can then be trapped with a wide variety of electrophiles, enabling the introduction of a diverse range of functional groups at the 5-position.[14][15]

Representative Experimental Protocol for Lithiation and Electrophilic Quench:

This protocol is based on procedures for related bromo-thiazoles and requires careful execution due to the pyrophoric nature of organolithium reagents.[1][14]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

-

Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.0-1.1 eq.), via syringe.

-

Stirring: Stir the reaction mixture at -78 °C for a designated period (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) to the solution at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of complex molecules with potential applications in various fields.

Medicinal Chemistry: The thiazole nucleus is a key component of numerous approved drugs, including the HIV protease inhibitor Ritonavir. While this compound itself may not be a direct precursor in all reported syntheses of Ritonavir, the 2-isopropyl-4-substituted thiazole moiety is a crucial part of its structure.[16][17] The ability to functionalize the thiazole ring at the 5-position using the methodologies described in this guide opens up avenues for the synthesis of novel Ritonavir analogs and other potential therapeutic agents. The 2-aminothiazole scaffold, readily accessible from this compound derivatives, is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitubercular properties.[2][18]

Materials Science: Thiazole-containing compounds have garnered significant interest as building blocks for organic semiconductors. The electron-deficient nature of the thiazole ring, combined with its rigid, planar structure, facilitates efficient intermolecular π-π stacking, a key requirement for charge transport in organic electronic devices. The ability to introduce various aryl and vinyl substituents onto the this compound core via cross-coupling reactions allows for the systematic tuning of the electronic and photophysical properties of the resulting materials, making them promising candidates for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion: A Building Block of Significant Potential

This compound stands out as a highly valuable and versatile synthetic intermediate. Its strategic combination of a reactive bromine handle and a sterically influential isopropyl group provides chemists with a powerful tool for the construction of complex molecular architectures. The straightforward access to this building block, coupled with its amenability to a wide range of high-yielding and well-understood chemical transformations, including palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping sequences, ensures its continued importance in both academic and industrial research. As the quest for novel therapeutics and advanced materials continues, the utility of this compound as a key synthetic building block is poised to expand even further.

References

- CN107445916A - 2 isopropyl 4 (Methylaminomethyl)

-

Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed. (URL: [Link])

- CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google P

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. (URL: [Link])

- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)

-

Synthesis of 4-isopropyl-2-(trans-3-aminostyryl) thiazole - PrepChem.com. (URL: [Link])

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate. (URL: [Link])

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (URL: [Link])

-

Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing. (URL: [Link])

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

-